molecular formula C19H23NO6 B11289646 N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

Cat. No.: B11289646
M. Wt: 361.4 g/mol
InChI Key: VLNIJXQNIVYZFO-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethyl-2-oxo-2H-chromen-7-ol and norvaline.

    Esterification: The hydroxyl group of 3,4-dimethyl-2-oxo-2H-chromen-7-ol is esterified with a suitable acylating agent to form the intermediate ester.

    Amidation: The ester is then reacted with norvaline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
  • N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
  • N-{2-[(4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)oxy]propanoyl}norvaline

Uniqueness

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is unique due to its specific structural features, which confer distinct biological activities. Its combination of a coumarin moiety with norvaline enhances its potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-6-15(18(22)23)20-17(21)12(4)25-13-7-8-14-10(2)11(3)19(24)26-16(14)9-13/h7-9,12,15H,5-6H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

VLNIJXQNIVYZFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Origin of Product

United States

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